1-Amino-2-(isoquinolin-5-yl)propan-2-ol
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Overview
Description
1-Amino-2-(isoquinolin-5-yl)propan-2-ol is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of an amino group, an isoquinoline moiety, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-2-(isoquinolin-5-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functional Group Introduction: The isoquinoline undergoes a series of reactions to introduce the amino and hydroxyl groups at the desired positions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to produce the compound in significant quantities for research and commercial use .
Chemical Reactions Analysis
1-Amino-2-(isoquinolin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(isoquinolin-5-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(isoquinolin-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-2-(isoquinolin-5-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(isoquinolin-5-yl)propan-1-amine: This compound has a similar structure but lacks the hydroxyl group, leading to different chemical and biological properties.
(2S)-2-(isoquinolin-5-yl)propan-1-amine: This stereoisomer has different spatial arrangement of atoms, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-amino-2-isoquinolin-5-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(15,8-13)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,15H,8,13H2,1H3 |
InChI Key |
JTOFCHBYZZEUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=CC2=C1C=CN=C2)O |
Origin of Product |
United States |
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